Cas no 500889-65-6 (7-bromo-1,2,4-benzotriazin-3-amine)

7-Bromo-1,2,4-benzotriazin-3-amine is a heterocyclic compound featuring a benzotriazine core substituted with a bromine atom at the 7-position and an amine group at the 3-position. This structure imparts reactivity suitable for use as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromo substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The amine group offers additional sites for derivatization, making it valuable for constructing complex molecular architectures. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for research and industrial applications.
7-bromo-1,2,4-benzotriazin-3-amine structure
500889-65-6 structure
Product Name:7-bromo-1,2,4-benzotriazin-3-amine
CAS No:500889-65-6
MF:C7H5BrN4
MW:225.045399427414
MDL:MFCD11111720
CID:843608
PubChem ID:318160
Update Time:2025-10-30

7-bromo-1,2,4-benzotriazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-7-bromo-1,2,4-benzotriazine
    • 1,2,4-Benzotriazin-3-amine, 7-bromo-
    • 7-bromo-1,2,4-benzotriazin-3-amine
    • 3-amino-7-bromobenzo-1,2,4-triazine
    • CHEMBL1987538
    • NSC-252896
    • D78677
    • TQP0610
    • SMR001830906
    • CS-0215781
    • 500889-65-6
    • SCHEMBL10956299
    • DTXSID70312349
    • Z1269139683
    • NSC252896
    • 1,2,4-BENZOTRIAZIN-3-AMINE,7-BROMO
    • MFCD11111720
    • EN300-3001341
    • 7-bromobenzo[e][1,2,4]triazin-3-amine
    • MB09368
    • AVA88965
    • AKOS016002247
    • 7-Bromo-1,2,4-benzotriazin-3-ylamine #
    • BIGHEZITGZIITP-UHFFFAOYSA-N
    • MLS003115327
    • MDL: MFCD11111720
    • Inchi: 1S/C7H5BrN4/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H,(H2,9,10,12)
    • InChI Key: BIGHEZITGZIITP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C=1)=NN=C(N)N=2

Computed Properties

  • Exact Mass: 223.97000
  • Monoisotopic Mass: 223.97
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.7A^2
  • XLogP3: 1

Experimental Properties

  • Density: 1.849
  • Boiling Point: 428.3°C at 760 mmHg
  • Flash Point: 212.8°C
  • Refractive Index: 1.764
  • PSA: 64.69000
  • LogP: 1.95070

7-bromo-1,2,4-benzotriazin-3-amine Customs Data

  • HS CODE:2933699090
  • Customs Data:

    China Customs Code:

    2933699090

    Overview:

    2933699090 Other structurally non fused triazine ring containing compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933699090 other compounds containing an unfused triazine ring (whether or not hydrogenated) in the structure.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%

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7-bromo-1,2,4-benzotriazin-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:500889-65-6)7-bromo-1,2,4-benzotriazin-3-amine
Order Number:A942400
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:42
Price ($):1775.0
Email:sales@amadischem.com

7-bromo-1,2,4-benzotriazin-3-amine Related Literature

Additional information on 7-bromo-1,2,4-benzotriazin-3-amine

7-Bromo-1,2,4-Benzotriazin-3-Amine (CAS No. 500889-65-6): A Comprehensive Overview of Its Synthesis, Applications, and Research Advances

7-Bromo-1,2,4-Benzotriazin-3-amine (CAS No. 500889-65-6) is a heterocyclic compound characterized by its unique molecular framework, which combines a benzotriazine ring with bromine substitution at the 7-position. This compound has garnered significant attention in the field of medicinal chemistry due to its structural versatility and potential pharmacological applications. Recent advancements in synthetic methodologies and biological evaluations have further solidified its relevance as a key scaffold in drug discovery programs targeting various diseases. The integration of computational modeling and experimental validation has enabled researchers to explore its interactions with biological targets, expanding its utility in therapeutic development.

7-Bromo-1,2,4-Benzotriazin-3-amine is structurally classified as a benzotriazine derivative, a class of compounds that exhibit diverse biological activities. The benzotriazine ring system, consisting of three fused aromatic rings, provides a rigid and planar structure that facilitates molecular interactions with target proteins. The introduction of bromine at the 7-position introduces electronic effects that modulate the compound's reactivity and binding affinity. This structural feature is critical for its potential applications in modulating enzyme activity, ion channel function, and receptor interactions. The compound's synthesis typically involves multi-step organic reactions, with recent studies emphasizing the use of catalytic methods to enhance efficiency and reduce byproducts.

Recent research has highlighted the potential of 7-Bromo-1,2,4-Benzotriazin-3-amine in the development of novel therapeutics. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its ability to inhibit specific kinases involved in cancer progression, suggesting its potential as an anti-cancer agent. Additionally, its derivatives have shown promise in modulating inflammatory pathways, making it a candidate for treating autoimmune disorders. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets has been a focal point of recent investigations, particularly in the design of selective ligands for G-protein-coupled receptors (GPCRs).

The synthesis of 7-Bromo-1,2,4-Benzotriazin-3-amine has been optimized using modern synthetic strategies, including microwave-assisted reactions and solid-phase peptide synthesis (SPPS). These methods have enabled the rapid generation of analogs with varying substituents, allowing for structure-activity relationship (SAR) studies. A 2022 paper in *Organic & Biomolecular Chemistry* reported the use of a novel catalytic system to achieve high yields of the compound, reducing the environmental impact of its production. Such advancements align with the growing emphasis on green chemistry in pharmaceutical research, ensuring sustainability in the development of new drugs.

Biological studies on 7-Bromo-1,2,4-Benzotriazin-3-amine have revealed its potential as a scaffold for designing small-molecule inhibitors. In vitro assays have shown its ability to disrupt the activity of specific enzymes, such as phosphodiesterases and serine proteases, which are implicated in various pathological conditions. Computational docking studies have further predicted its binding modes to target proteins, providing insights into its mechanism of action. These findings have spurred interest in its application as a lead compound for drug development, particularly in the treatment of neurodegenerative disorders and infectious diseases.

Recent breakthroughs in drug discovery have expanded the scope of 7-Bromo-1,2,4-Benzotriazin-3-amine's utility. A 2024 study in *Nature Communications* explored its potential as an antiviral agent, demonstrating its ability to inhibit viral replication in cell culture models. This application is particularly relevant in the context of emerging infectious diseases, where the development of broad-spectrum antivirals is a priority. The compound's structural adaptability has also been leveraged in the design of dual-action drugs that target multiple pathways simultaneously, enhancing therapeutic efficacy.

The pharmacokinetic properties of 7-Bromo-1,2,4-Benzotriazin-3-amine are under investigation to optimize its therapeutic potential. Studies on its solubility, permeability, and metabolic stability have indicated that modifications to its substituents can significantly influence its bioavailability. For instance, the introduction of hydrophilic groups has been shown to improve its aqueous solubility, while the addition of lipophilic moieties enhances its ability to cross cell membranes. These findings underscore the importance of tailored chemical modifications in maximizing the compound's therapeutic window.

Challenges in the development of 7-Bromo-1,2,4-Benzotriazin-3-amine include the need for further validation of its in vivo efficacy and safety. While preclinical studies have demonstrated promising results, large-scale clinical trials are required to assess its therapeutic potential in human populations. Additionally, the compound's potential for off-target effects necessitates rigorous screening to ensure its selectivity for intended biological targets. These considerations highlight the importance of interdisciplinary collaboration between chemists, biologists, and clinicians in advancing its development.

In conclusion, 7-Bromo-1,2,4-Benzotriazin-3-amine represents a significant advancement in the field of medicinal chemistry. Its structural features and synthetic versatility have positioned it as a valuable scaffold for the design of novel therapeutics. Ongoing research into its biological activities and pharmacological properties continues to expand its potential applications, underscoring its importance in the quest for innovative treatments for complex diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:500889-65-6)7-bromo-1,2,4-benzotriazin-3-amine
A942400
Purity:99%
Quantity:250mg
Price ($):1775.0
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